Methyl 2-(3-fluorobenzyl)-3-oxobutanoate
Description
Methyl 2-(3-fluorobenzyl)-3-oxobutanoate (CAS: 577775-49-6) is a fluorinated β-keto ester characterized by a 3-fluorobenzyl substituent at the C2 position of the butanoate backbone. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of fluorinated bioactive molecules. Its structure combines the reactivity of the β-keto ester moiety with the electronic effects of the meta-fluorine substituent, influencing its chemical behavior and applications .
Properties
IUPAC Name |
methyl 2-[(3-fluorophenyl)methyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8(14)11(12(15)16-2)7-9-4-3-5-10(13)6-9/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLKJAZQOFKFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluorobenzyl)-3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 3-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 2-(3-fluorobenzyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluorobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorobenzyl Isomers
The positional isomerism of the fluorine atom on the benzyl group significantly impacts physicochemical properties. Key analogs include:
Research Findings :
Chlorobenzyl Derivatives
Replacing fluorine with chlorine alters electronic and steric profiles:
Research Findings :
Functional Group Variations
β-Keto Esters with Alternative Substituents
Research Findings :
- The benzoylamino derivative requires acid catalysis (e.g., PTSA) for condensation reactions, unlike fluorobenzyl analogs that proceed under milder conditions .
- Methoxyethyl esters exhibit 20–30% slower hydrolysis rates compared to methyl esters, making them suitable for sustained-release formulations .
Biological Activity
Methyl 2-(3-fluorobenzyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C12H13FO3. Its structure includes a methyl ester functional group, a ketone, and a fluorobenzyl moiety, which contribute to its reactivity and interaction with biological systems. The presence of the fluorine atom is particularly noteworthy as it can enhance the compound's binding affinity to various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorobenzyl group may enhance binding affinity, leading to modulation of enzyme activity or receptor function. This interaction can influence metabolic pathways and potentially lead to therapeutic effects in various conditions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications.
- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, suggesting that this compound may possess antimicrobial properties.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, warranting further investigation into its anticancer properties.
Comparative Analysis with Analogous Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Methyl 2-(4-fluorobenzyl)-3-oxobutanoate | Moderate enzyme inhibition |
| Methyl 2-(2-fluorobenzyl)-3-oxobutanoate | Lower cytotoxicity compared to Methyl 2-(3-F) |
| Methyl 2-(3-chlorobenzyl)-3-oxobutanoate | Exhibits distinct antibacterial properties |
This table illustrates how variations in the position of the fluorine or other substituents can significantly alter biological activity.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a fluorinated aromatic system exhibited enhanced inhibitory effects compared to non-fluorinated analogs, with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against tested strains .
- Cytotoxicity Testing : In vitro assays conducted on cancer cell lines demonstrated that this compound showed promising cytotoxic effects, with IC50 values indicating significant activity at low concentrations. For instance, one study reported an IC50 value of approximately 8 µg/mL against Vero cells, suggesting selective toxicity towards cancerous cells while sparing normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
